4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE
Overview
Description
4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a morpholine ring, a thiadiazole ring, and a diphenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophilic intermediates.
Formation of the Diphenylcarbamate Moiety: The diphenylcarbamate moiety can be synthesized by reacting diphenylamine with phosgene or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL N,N-DIPHENYLCARBAMATE: Unique due to its specific combination of functional groups.
Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Morpholine Derivatives: Compounds containing morpholine rings with various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of a morpholine ring, a thiadiazole ring, and a diphenylcarbamate moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl) N,N-diphenylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c24-19(26-18-17(20-27-21-18)22-11-13-25-14-12-22)23(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCYMOSDYIWEIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NSN=C2OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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